Fosaprepitant dimeglumine is a prodrug of aprepitant, primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It is chemically classified as a substance P/neurokinin 1 receptor antagonist. The compound is characterized by its white to off-white amorphous powder form and has a molecular weight of approximately 1004.83 g/mol. Its empirical formula is .
Fosaprepitant dimeglumine is sourced from the pharmaceutical industry, where it is produced for intravenous administration under the brand name EMEND. It is classified under the category of antiemetics, specifically targeting the neurokinin-1 receptor pathway to mitigate chemotherapy-induced nausea and vomiting . This classification places it among other drugs that manage side effects of cancer treatments, enhancing patient comfort and adherence to therapy.
The synthesis of fosaprepitant dimeglumine involves several steps, typically starting from aprepitant. A notable method includes the phosphorylation of aprepitant using lithium hydroxide and tetra-benzyl pyrophosphate in dimethyl sulfoxide, followed by purification steps involving methanol and isopropyl alcohol to isolate the final product .
Key steps in the synthesis process are:
This method is advantageous due to its energy efficiency, higher yields at ambient temperatures, and avoidance of hazardous materials, making it suitable for large-scale production .
Fosaprepitant dimeglumine has a complex molecular structure characterized by multiple functional groups. The structural formula can be represented as follows:
Fosaprepitant dimeglumine undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves phosphorylation of aprepitant followed by conjugation with N-methyl glucamine. These reactions are carefully controlled to optimize yield and purity.
These reactions are crucial for converting the active drug into a more stable prodrug form that can be administered intravenously.
Fosaprepitant dimeglumine acts as an antagonist at the neurokinin 1 receptor. Upon intravenous administration, it is rapidly converted into aprepitant in the bloodstream. Aprepitant then binds to neurokinin 1 receptors in the brain, inhibiting the action of substance P—a neuropeptide involved in the vomiting reflex.
This mechanism effectively reduces both acute and delayed nausea associated with chemotherapy treatments.
These properties are essential for understanding how the compound behaves in pharmaceutical formulations and during storage.
Fosaprepitant dimeglumine is primarily used in clinical settings as an antiemetic agent for patients undergoing chemotherapy. Its ability to prevent both acute and delayed nausea makes it a valuable component of supportive care in oncology.
The compound's effectiveness in managing side effects contributes significantly to treatment adherence among cancer patients .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8